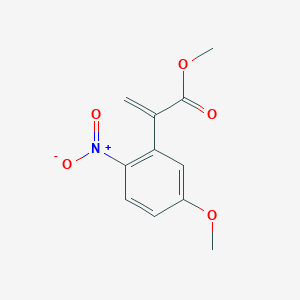

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is a chemical compound with the molecular formula C11H11NO5 . It has a molecular weight of 237.21 .

Synthesis Analysis

The synthesis of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” involves several methods . One notable method involves the use of palladium (II)-catalyzed Heck reaction . This method has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, which is a precursor to cytotoxic natural products carpatamides A–D .Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is complex and involves several atoms including carbon, hydrogen, nitrogen, and oxygen . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” are complex and can involve several steps . For instance, one reaction condition involves the use of potassium carbonate in toluene at 85 degrees Celsius for 3 hours .Physical And Chemical Properties Analysis

“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” has a density of 1.3±0.1 g/cm3, a boiling point of 388.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 178.3±27.1 °C .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate has been investigated for its antiviral potential. Researchers synthesized derivatives of this compound and evaluated their inhibitory effects against influenza A and Coxsackie B4 viruses. Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant activity against influenza A, with an IC₅₀ value of 7.53 μmol/L . Other derivatives also exhibited potent antiviral properties .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have been explored for their anti-inflammatory and analgesic effects. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited both activities, along with low ulcerogenic indices .

Biological and Clinical Applications

Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have a broad-spectrum of biological activities. These compounds are of interest due to their potential therapeutic applications. The indole scaffold is present in several synthetic drug molecules, making it valuable for drug development .

Chemical Synthesis and Reactions

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate serves as a reactant in various chemical reactions. It has been employed in the preparation of indolylquinoxalines, alkylindoles, and arylation reactions. Additionally, it participates in enantioselective Friedel-Crafts alkylation and stereoselective synthesis of cyclopentaindolones .

Polymerization and Functionalization

The compound’s acrylate functionality allows it to participate in polymerization processes. Researchers have explored its use in forming polymers with pendant reactive groups. Functionalization of non-functional polymers and binding of reactive side groups to monomers are potential applications .

Custom Synthesis and Bulk Manufacturing

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is available for custom synthesis and bulk manufacturing. Researchers can inquire about its availability and explore its potential applications .

Eigenschaften

IUPAC Name |

methyl 2-(5-methoxy-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-7(11(13)17-3)9-6-8(16-2)4-5-10(9)12(14)15/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOYWMWOHYSSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)